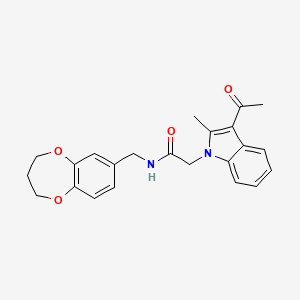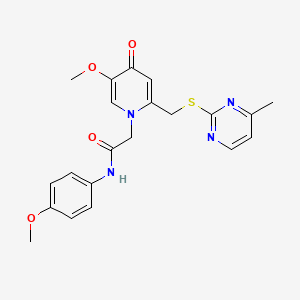![molecular formula C22H28N4O2S B11244411 1-{7-Butanoyl-3-methyl-6-[4-(propan-2-YL)phenyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}butan-1-one](/img/structure/B11244411.png)
1-{7-Butanoyl-3-methyl-6-[4-(propan-2-YL)phenyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{7-Butanoyl-3-methyl-6-[4-(propan-2-YL)phenyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}butan-1-one is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triazolothiadiazine derivatives typically involves the fusion of triazole and thiadiazine rings. One common method is the one-pot multicomponent approach, which allows for the efficient synthesis of these compounds in excellent yields . The reaction conditions often involve the use of various catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for triazolothiadiazine derivatives are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed to minimize environmental impact and enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-{7-Butanoyl-3-methyl-6-[4-(propan-2-YL)phenyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced derivatives.
Applications De Recherche Scientifique
1-{7-Butanoyl-3-methyl-6-[4-(propan-2-YL)phenyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}butan-1-one has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 1-{7-Butanoyl-3-methyl-6-[4-(propan-2-YL)phenyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a potent pharmacophore. It can inhibit enzymes and modulate signaling pathways, leading to its diverse pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
1-{7-Butanoyl-3-methyl-6-[4-(propan-2-YL)phenyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}butan-1-one is unique due to its specific structural features and the presence of the butanoyl and propan-2-yl groups. These groups contribute to its distinct pharmacological profile and enhance its interactions with biological targets .
Propriétés
Formule moléculaire |
C22H28N4O2S |
|---|---|
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
1-[5-butanoyl-3-methyl-6-(4-propan-2-ylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one |
InChI |
InChI=1S/C22H28N4O2S/c1-6-8-18(27)21-20(17-12-10-16(11-13-17)14(3)4)26(19(28)9-7-2)25-15(5)23-24-22(25)29-21/h10-14H,6-9H2,1-5H3 |
Clé InChI |
GOZVKNAVCYUQGO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CCC)C3=CC=C(C=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chlorophenyl)methyl]-2-(2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B11244331.png)
![Methyl 3-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)-2-methylbenzoate](/img/structure/B11244339.png)
![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244353.png)
![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide](/img/structure/B11244359.png)
![N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11244366.png)
![3-(Pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine](/img/structure/B11244368.png)

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11244379.png)
![N-(5-chloro-2-methoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11244385.png)
![N-(3-ethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244394.png)
![2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11244396.png)
![3,4,5-triethoxy-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B11244402.png)
![2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11244408.png)

